![molecular formula C11H11ClN2 B1380876 1-(3-Aminophenyl)pyridin-1-ium chloride CAS No. 117506-55-5](/img/structure/B1380876.png)
1-(3-Aminophenyl)pyridin-1-ium chloride
Overview
Description
1-(3-Aminophenyl)pyridin-1-ium chloride is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an aminophenyl group and a chloride ion. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-(3-Aminophenyl)pyridin-1-ium chloride is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridinium salts, in general, are known for their diverse reactivity and applications .
Biochemical Pathways
Pyridinium salts are known to be involved in a wide range of research topics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)pyridin-1-ium chloride can be synthesized through the reaction of 3-aminophenylpyridine with hydrochloric acid. The reaction typically involves the following steps:
- Dissolution of 3-aminophenylpyridine in an appropriate solvent such as ethanol.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the formation of the pyridinium salt is complete.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted aminophenylpyridinium salts.
Scientific Research Applications
1-(3-Aminophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Aminophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: Similar structure but with the amino group at the para position.
1-(3-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of an amino group.
1-(3-Hydroxyphenyl)pyridin-1-ium chloride: Features a hydroxy group in place of the amino group.
Uniqueness: this compound is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(3-Aminophenyl)pyridin-1-ium chloride, with the chemical formula C10H10ClN2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
- Molecular Formula : C10H10ClN2
- CAS Number : 117506-55-5
- Structure : The compound features a pyridine ring substituted with an amino group on the phenyl moiety, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 0.40 | PI3K-C2α |
Related Compound B | 0.10 | PI3K-C2α |
In vitro tests demonstrate that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes involved in cancer progression. Notably, it has shown activity against phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cell growth and survival.
Mechanism of Action :
The interaction of this compound with PI3K enzymes suggests that it may modulate signaling pathways critical for tumor growth. The selectivity and potency of these interactions can vary based on structural modifications.
Study on Anticancer Activity
A study published in MDPI examined various benzonitrile derivatives for their anticancer effects, highlighting that compounds similar to this compound exhibited significant inhibitory effects against multiple cancer cell lines. These findings suggest potential therapeutic applications in treating malignancies .
Enzyme Interaction Studies
Research investigating the interaction of fluorinated benzonitriles with PI3K enzymes demonstrated that modifications to the aromatic system could significantly enhance inhibitory potency. The presence of functional groups like amino and halogens was found to improve binding affinity, which could be relevant for developing new anticancer agents .
Safety and Toxicology
Preliminary safety assessments indicate that while this compound shows promising biological activity, it may exhibit toxicity if not handled properly. Acute toxicity studies have shown harmful effects upon ingestion or skin contact, necessitating caution during handling and application in research settings .
Properties
IUPAC Name |
3-pyridin-1-ium-1-ylaniline;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h1-9H,12H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWADBRVXZTPGN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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